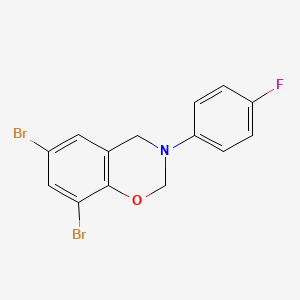

6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine

説明

特性

IUPAC Name |

6,8-dibromo-3-(4-fluorophenyl)-2,4-dihydro-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2FNO/c15-10-5-9-7-18(8-19-14(9)13(16)6-10)12-3-1-11(17)2-4-12/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKJRBBDPRGBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)Br)OCN1C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-fluorobenzaldehyde in the presence of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atoms at the 6 and 8 positions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

Reduction Reactions: Reduction of the benzoxazine ring can lead to the formation of dihydrobenzoxazine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of various substituted benzoxazines.

Oxidation: Formation of quinoxaline derivatives.

Reduction: Formation of dihydrobenzoxazine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of benzoxazines exhibit anticancer properties. The bromine and fluorine substituents may enhance the compound's efficacy against certain cancer cell lines.

Organic Synthesis

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine can serve as a versatile intermediate in organic synthesis.

- Synthesis of Complex Molecules : The compound can be utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling to produce more complex aromatic compounds .

Material Science

In materials science, this compound can be investigated for its properties in creating novel materials with specific functionalities.

- Polymeric Systems : The incorporation of benzoxazine structures into polymers can lead to materials with enhanced thermal stability and mechanical properties. Research into antibacterial polymeric systems has highlighted the potential of such compounds to improve material performance in medical applications .

Case Study 1: Anticancer Activity

A study conducted on benzoxazine derivatives demonstrated that modifications at the 6 and 8 positions significantly increased cytotoxicity against breast cancer cell lines. The presence of the fluorine atom was found to enhance interaction with the target protein involved in cell proliferation .

Case Study 2: Synthesis of Functionalized Aromatics

In a synthetic application, researchers used this compound as a starting material in a multi-step synthesis to create complex aromatic systems. The study highlighted the efficiency of using this compound in palladium-catalyzed reactions to achieve high yields of desired products .

作用機序

The mechanism of action of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit kinases or interact with G-protein coupled receptors (GPCRs), affecting various signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogenation Patterns

- BA-a (Bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)): Non-halogenated, with a phenyl group at the 3-position. Exhibits a glass transition temperature (Tg) of 173°C after curing .

- BA-mt (Bis(3-(m-tolyl)-3,4-dihydro-2H-1,3-benzoxazine)) : Substituted with methyl groups on the aryl ring, increasing Tg to 217°C due to steric hindrance and enhanced crosslinking .

- The 4-fluorophenyl group may reduce dielectric constants compared to non-fluorinated analogs .

Bioactivity Comparisons

- 6-Chloro-2,4-diphenyl derivatives : Exhibit moderate to strong antibacterial and antifungal activity against Staphylococcus aureus and Aspergillus brasiliensis .

- 5-Methylisoxazole-containing benzoxazines : Demonstrated superior antimicrobial potency compared to chlorinated derivatives, suggesting substituent electronic effects play a critical role .

Key Observations :

Thermal and Polymerization Behavior

- BA-a : Cures at 180–210°C, forming a highly crosslinked network with a Tg of 173°C .

- Phosphaphenanthrene-functionalized benzoxazines: Show reduced heat release rates (HRR) by 40–60% compared to non-halogenated analogs due to flame-retardant P–N synergism .

- Target Compound : Bromine’s radical-scavenging properties likely reduce flammability, though quantitative data are absent. Fluorine may lower dielectric loss in polymer applications .

生物活性

6,8-Dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a synthetic compound belonging to the benzoxazine family. Its molecular formula is with a molecular weight of 387.04 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound based on recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H10Br2FNO |

| Molecular Weight | 387.04 g/mol |

| CAS Number | 478040-89-0 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial effects against various pathogens. A study highlighted that derivatives of 3,4-dihydro-2H-1,3-benzoxazines demonstrate antifungal and antibacterial properties. Specifically, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The anticancer potential of benzoxazine derivatives has been the focus of several studies. A review noted that modifications in the benzoxazine structure can lead to enhanced cytotoxicity against cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have shown anti-inflammatory activity in preclinical models. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had an inhibitory concentration (IC50) below 100 µg/mL, showcasing their potential as effective antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In another investigation, a series of benzoxazine compounds were tested for their cytotoxic effects on MCF-7 breast cancer cells. The results revealed that certain modifications led to up to 70% inhibition of cell viability at concentrations as low as 10 µM .

Q & A

Q. What contradictions exist in reported synthetic yields, and how can solvent-free microwave methods address scalability?

- Methodology :

- Yield Optimization : Traditional reflux methods yield 60–70%, while microwave-assisted solvent-free synthesis achieves >85% in 15 minutes via dielectric heating.

- Conflict Resolution : Discrepancies arise from incomplete bromination; GC-MS monitors intermediates to ensure reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。